2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide
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Overview
Description
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a pyridine ring, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 4-methylphenylamine with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a condensation mechanism, forming the cyanoacetamide intermediate. This intermediate is then reacted with 3-bromopyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetamides and pyridine derivatives.
Scientific Research Applications
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication in bacteria. By binding to the active site of the enzyme, it prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(6-methylpyridin-2-yl)acetamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group, a pyridine ring, and a substituted phenyl ring makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-4-6-15(7-5-12)19-16(20)14(10-17)9-13-3-2-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPHSYDHFGUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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